molecular formula C9H14N2O2S B8681364 2-aminobenzyl-N,N-dimethylsulfonamide

2-aminobenzyl-N,N-dimethylsulfonamide

Cat. No.: B8681364
M. Wt: 214.29 g/mol
InChI Key: ATWCIJJPJFDICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-aminobenzyl-N,N-dimethylsulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

1-(2-aminophenyl)-N,N-dimethylmethanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)7-8-5-3-4-6-9(8)10/h3-6H,7,10H2,1-2H3

InChI Key

ATWCIJJPJFDICY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC=CC=C1N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 2-nitrobenzyl-N,N-dimethylsulfonamide (0.825 g, 3.377 mmole) of Step 1 was dissolved/suspended in alcohol in a Parr hydrogenation bottle. Palladium on charcoal (90 mg, 10% Pd) was added and the mixture was placed under an atmosphere of hydrogen at 45 psi in a Parr shaker. After shaking overnight, the mixture was filtered through Celite and evaporated to dryness to afford 0.693 g pure 2-aminobenzyl-N,N-dimethylsulfonamide (96% yield).
Quantity
0.825 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
90 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a pressure bottle, a mixture of 116 g of the product of Example 2, 1400 ml of 2-methoxyethyl ether and 10 g of 10% palladium on carbon was shaken at 110° under 500 p.s.i. hydrogen until the hydrogen was no longer absorbed. The catalyst was filtered off and the filtrate stripped under reduced pressure to a volume of 200 ml. This residue was poured into 600 ml of ice and the precipitate filtered off and dried to give 84 g of crude product, m.p. 70°-78°. Recrystallization from ~600 ml of 1-chlorobutane gave 60.6 g of N,N-dimethyl-2-aminobenzenemethanesulfonamide, m.p. 92°-100°.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One

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